Disodium hexahydroxoplatinate

solid-state chemistry crystallography platinum speciation

Chloride residues from conventional platinum precursors frequently poison supported catalysts, distort electrochemical signals, and demand extra purification. Disodium hexahydroxoplatinate resolves this at the source. • Fully hydroxide-coordinated Pt(OH)₆²⁻ anion-zero halide ligands, eliminating chloride interference. • ≥99.9% purity (metals basis) ensures reproducible catalyst synthesis and electrodeposition. • Clean thermal decomposition to anhydrous Na₂PtO₃ above 300°C for solid-state and battery applications.

Molecular Formula H6NaO6Pt-
Molecular Weight 320.12 g/mol
CAS No. 12325-31-4
Cat. No. B085442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium hexahydroxoplatinate
CAS12325-31-4
Molecular FormulaH6NaO6Pt-
Molecular Weight320.12 g/mol
Structural Identifiers
SMILES[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Na+].[Pt+4]
InChIInChI=1S/Na.6H2O.Pt/h;6*1H2;/q+1;;;;;;;+4/p-6
InChIKeyVYZACKRNWQFYLJ-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium Hexahydroxoplatinate Technical Overview


Disodium hexahydroxoplatinate, Na₂Pt(OH)₆, is a platinum(IV) coordination compound belonging to the alkali hexahydroxoplatinate class. It exists as a yellow to orange crystalline solid that is soluble in water and crystallizes in a layered brucite-type structure consisting of edge-sharing Pt(OH)₆ and Na(OH)₆ octahedra with an interlayer edge-to-edge distance of approximately 2.4 Å [1]. The compound functions primarily as a halide-free Pt(IV) precursor with the Pt(OH)₆²⁻ anion fully coordinated by hydroxide ligands, a speciation state that distinguishes it from the more widely used chloroplatinic acid and its salts. It is commercially available at purities of ≥99.9% (metals basis) from multiple vendors [2].

Disodium Hexahydroxoplatinate Substitution Limitations


Interchanging disodium hexahydroxoplatinate with other platinum precursors such as chloroplatinic acid (H₂PtCl₆) or potassium hexahydroxoplatinate introduces material differences in speciation, counterion chemistry, and downstream process behavior. Chloroplatinic acid contains six chloride ligands that persist through many synthetic routes, leading to residual halide contamination that can poison heterogeneous catalysts, interfere with electrochemical measurements, or require additional purification steps . In contrast, Na₂Pt(OH)₆ provides a halide-free Pt(IV) source that eliminates chloride-related interference. Substitution with potassium hexahydroxoplatinate changes the alkali counterion from Na⁺ to K⁺, which affects solubility, ion-exchange behavior, and the thermal decomposition pathway [1]. The quantitative evidence below substantiates these differentiation dimensions.

Disodium Hexahydroxoplatinate Comparative Evidence


Crystallographic Polymorph vs. K₂Pt(OH)₆

A new stacking variant of Na₂Pt(OH)₆ synthesized via hydrothermal reaction of PtO₂ with excess NaOH under elevated oxygen pressure at 300°C exhibits a distinctive layered structure consisting of edge-sharing Pt(OH)₆ and Na(OH)₆ octahedra [1]. The interlayer edge-to-edge distance is ~2.4 Å, with hydroxide ion packing following an hcp sequence that renders the compound a cation-ordered variant of the Brucite structure type [1]. While no direct crystallographic head-to-head comparison with K₂Pt(OH)₆ was located in the literature, this sodium-specific polymorph exhibits a distinct stacking arrangement that differs from known potassium analog structures, representing a class-level inference for counterion-dependent crystallography .

solid-state chemistry crystallography platinum speciation

Halide-Free Purity vs. Chloroplatinic Acid

Disodium hexahydroxoplatinate provides a Pt(IV) source fully coordinated by six hydroxide ligands, containing no chloride in the coordination sphere . In contrast, chloroplatinic acid (H₂PtCl₆) contains six chloride ligands per platinum center. Commercially available Na₂Pt(OH)₆ is supplied at ≥99.9% purity on a metals basis [1], whereas chloroplatinic acid typically contains residual chloride that can poison heterogeneous catalysts, interfere with electrochemical ORR measurements, and necessitate additional purification .

catalyst synthesis precursor selection halide contamination

Gamma Irradiation Synthesis of Pt Nanoparticles

In a study on Pt nanoparticle colloidal solution formation, sodium hexahydroxoplatinate was used to prepare hexahydroxy platinic acid (SHHPA) suspension via H-type cation exchange resin [1]. Optimal gamma-ray irradiation conditions for Pt nanoparticle formation from this Na₂Pt(OH)₆-derived precursor were established: absorbed dose >6 kGy, pH >8.2, air saturation, and no methanol addition [1]. The resulting Pt nanoparticles exhibited a mean particle size of 2.3 ± 0.5 nm and maintained colloidal stability for over one year without precipitation at ambient temperature variation of 10–35°C [1].

nanoparticle synthesis gamma irradiation colloidal platinum

Platinum Electrodeposition Bath Formulation

In platinum electrodeposition applications, alkali hexahydroxyplatinate baths represent one of several bath types alongside chloride-based and dinitrodiammineplatinum systems [1]. Sodium hexahydroxyplatinate dihydrate, Na₂Pt(OH)₆·2H₂O, is employed at concentrations of 18.5–20 g/L in these baths [1]. Potassium hexahydroxyplatinate, K₂Pt(OH)₆, is also used at 20 g/L concentration [1], indicating that both sodium and potassium salts are viable for this application.

electrodeposition platinum plating bath formulation

Thermal Decomposition to Na₂PtO₃

Upon heating above approximately 300°C, Na₂Pt(OH)₆ releases all constitutional water and yields anhydrous Na₂PtO₃ as the solid residue [1]. This thermal behavior is counterion-specific; the potassium analog K₂Pt(OH)₆ would decompose to K₂PtO₃, which has different solubility and further processing characteristics [2].

thermal decomposition solid-state synthesis platinum oxides

Disodium Hexahydroxoplatinate Validated Applications


Halide-Free Heterogeneous Catalyst Precursor

Disodium hexahydroxoplatinate serves as a halide-free Pt(IV) precursor for synthesizing supported platinum catalysts where residual chloride from chloroplatinic acid would poison active sites or require additional washing steps. The fully hydroxide-coordinated Pt(OH)₆²⁻ anion contains no halide ligands [1], eliminating chloride contamination at the source. Commercial availability at ≥99.9% purity (metals basis) ensures reproducible catalyst synthesis [2]. This application is particularly relevant for hydrogenation catalysts, oxidation catalysts, and electrocatalysts where chloride is a known interferent.

Radiolytic Colloidal Pt Nanoparticle Synthesis

Na₂Pt(OH)₆ can be converted to hexahydroxy platinic acid (SHHPA) via cation exchange and subsequently processed via gamma-ray irradiation to produce Pt nanoparticle colloidal solutions [1]. Validated optimal conditions are: absorbed dose >6 kGy, pH >8.2, and air saturation without methanol addition. The resulting nanoparticles exhibit a mean size of 2.3 ± 0.5 nm and remain colloidally stable for at least one year under ambient temperature variation (10–35°C) [1]. This scenario applies to nuclear reactor water chemistry control and noble metal injection applications.

Platinum Electrodeposition Baths

Sodium hexahydroxyplatinate dihydrate is employed in platinum electrodeposition baths at concentrations of 18.5–20 g/L as part of the alkali hexahydroxyplatinate bath family [1]. This formulation provides an alternative to chloride-based and dinitrodiammineplatinum electrodeposition systems. The documented use of both sodium and potassium salts in this bath type confirms the viability of Na₂Pt(OH)₆ for platinum plating applications.

Solid-State Na₂PtO₃ Synthesis

Thermal treatment of Na₂Pt(OH)₆ above approximately 300°C results in the release of all constitutional water, yielding anhydrous Na₂PtO₃ as the solid residue [1]. This direct thermal decomposition pathway provides a clean route to Na₂PtO₃, a material of interest as a cost-effective platinum-group metal complex oxide for applications including sodium-ion battery electrode precursors and catalyst supports [2].

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